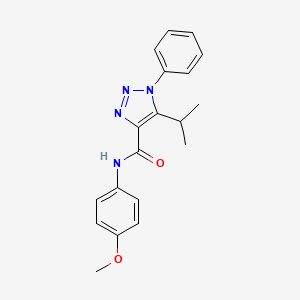

N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-Methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a phenyl group at position 1, an isopropyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 4-methoxyphenyl group. The 4-methoxy substitution on the phenyl ring may influence electronic properties and bioavailability, as methoxy groups are known to enhance solubility and metabolic stability in drug-like molecules.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)15-7-5-4-6-8-15)19(24)20-14-9-11-16(25-3)12-10-14/h4-13H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXBZUCOAVQVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to yield the 1,2,3-triazole ring. The specific synthetic route may involve the following steps:

- Preparation of the azide precursor.

- Preparation of the alkyne precursor.

- Cycloaddition reaction under copper(I) catalysis to form the triazole ring.

- Functionalization of the triazole ring to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

Oxidation: Formation of N-(4-hydroxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

Reduction: Formation of N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-amine.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, potentially inhibiting their activity. The methoxy and carboxamide groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(2-Fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Substituents : The 4-methoxyphenyl group in the target compound is replaced with a 2-fluorophenyl group.

- Molecular Formula : C₁₈H₁₇FN₄O (MW: 324.36 g/mol).

- This analog is used as a screening compound (ChemDiv ID: D731-0028) but lacks reported biological data .

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Substituents : Features a 4-chlorophenyl group on the amide nitrogen and a cyclopropyl group at position 3.

- Relevance : The chlorine atom increases lipophilicity, while the cyclopropyl group may enhance steric effects. This compound’s crystal structure was resolved using SHELX programs, highlighting its conformational stability .

N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Anticancer Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Derivatives :

- These compounds exhibit selective inhibition of c-Met kinase, inducing apoptosis in cancer cell lines (e.g., MCF-7, HepG2). The trifluoromethyl group enhances electronegativity and target binding .

- Comparison : The target compound’s isopropyl group may offer similar steric bulk but lacks the electronic effects of trifluoromethyl.

Metabolic Modulation

- 1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Reported to modulate Wnt/β-catenin signaling, improving glucose and lipid metabolism in preclinical models. The quinoline moiety enhances cellular uptake . Comparison: The target compound’s 4-methoxyphenyl group may reduce potency compared to quinoline but improve solubility.

Biological Activity

N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 954811-97-3 |

The synthesis typically involves a cycloaddition reaction between an azide and an alkyne, commonly referred to as "click chemistry." This process is often catalyzed by copper(I) ions to yield the triazole ring, followed by functionalization to introduce the carboxamide group .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their activity. The methoxy and carboxamide groups enhance binding affinity and specificity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit moderate to significant antimicrobial properties. In particular, N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been identified as a central compound in synthesizing new derivatives that demonstrate antimicrobial efficacy. The structure of this compound allows for modifications that can enhance its activity against a range of pathogens .

Antitumor Activity

In vitro studies have shown that triazole derivatives possess antitumor properties. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The compound's effectiveness is often measured using the MTT assay, with IC50 values indicating its potency. For example, similar compounds have shown IC50 values as low as 44.77 µg/mL against A431 cells .

Antioxidant Activity

The antioxidant potential of N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has also been evaluated using the DPPH radical scavenging assay. Results indicate that this compound exhibits significant radical scavenging activity even at low concentrations, suggesting its potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives:

- Antitumor Efficacy : A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The results indicated that compounds like N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide could serve as promising candidates for cancer therapy due to their selective toxicity towards tumor cells compared to normal cells .

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of synthesized triazoles against common bacterial strains. The findings revealed that modifications in the chemical structure significantly influenced antimicrobial potency .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction parameters influence yield?

Answer:

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach favored for high regioselectivity and yield (70–90%) . Key steps include:

- Azide precursor preparation : Reacting 4-methoxyaniline with an acyl chloride to form the carboxamide intermediate.

- Alkyne coupling : Introducing the propan-2-yl-substituted alkyne under Cu(I) catalysis (e.g., CuI in DMF/water at 60°C).

Critical parameters: - Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .

- Catalyst loading : Optimal at 5 mol% CuI to minimize by-products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, triazole carbons at δ 145–155 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- X-ray crystallography :

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar triazole-4-carboxamides?

Answer:

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -F) enhance antitumor activity, while methoxy groups (-OCH₃) may reduce solubility, affecting bioavailability .

- Assay variability :

- Cell line specificity : For example, NCI-H522 lung cancer cells show sensitivity (GP = 68–86%) to triazoles with trifluoromethyl substituents, while MCF-7 cells require bulkier groups .

- Dose-response calibration : Standardize IC₅₀ measurements using MTT assays with triplicate technical replicates .

Mitigation strategy : Cross-validate results via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and meta-analysis of substituent-activity trends .

Advanced: What experimental strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Solubility enhancement :

- Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomes, PLGA carriers) to address low aqueous solubility .

- Metabolic stability :

- Bioavailability testing :

- Conduct LC-MS/MS pharmacokinetic profiling in rodent models (Cₘₐₓ, AUC₀–₂₄) with oral/IV administration .

Advanced: How do computational methods aid in elucidating the compound’s mechanism of action?

Answer:

- Molecular docking :

- Target Wnt/β-catenin pathway proteins (e.g., β-catenin/TCF4 complex) using AutoDock Vina. Triazole rings form H-bonds with Lys312 and Asp16 residues .

- MD simulations :

- Simulate binding stability (100 ns trajectories) to assess conformational changes in enzyme active sites (e.g., c-Met kinase) .

- QSAR modeling :

- Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity cliffs .

Basic: What are the primary biological targets and associated pathways for this compound?

Answer:

- Anticancer activity : Targets c-Met kinase (PDB: 3LQ8) via triazole-carboxamide H-bonding to Met1160 .

- Antimicrobial activity : Inhibits bacterial enoyl-ACP reductase (FabI) through hydrophobic interactions with the alkyl chain .

- Anti-inflammatory pathways : Modulates COX-2 via π-π stacking with Phe518 .

Advanced: How can crystallographic data refine structure-activity relationships (SAR)?

Answer:

- Torsional angle analysis : Correlate dihedral angles (e.g., between triazole and methoxyphenyl) with bioactivity. Angles <10° enhance stacking interactions .

- Electron density maps : Identify charge distribution hotspots (e.g., carboxamide carbonyl) for rational derivatization .

- Polymorph screening : Use SHELXT to detect crystal forms with improved dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.